molecular formula C18H18ClN3OS2 B2591465 (5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 898351-35-4

(5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2591465
CAS No.: 898351-35-4
M. Wt: 391.93
InChI Key: DTVOVIVGRFCHLL-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18ClN3OS2 and its molecular weight is 391.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound is involved in the synthesis of new pyridine derivatives with potential antimicrobial activity. Patel, Agravat, and Shaikh (2011) demonstrated the synthesis of amide derivatives that exhibited variable and modest activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Spectral Characterization and Antibacterial Activity

Shahana and Yardily (2020) conducted research on novel compounds including (5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, focusing on their structural optimization, theoretical vibrational spectra, and antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).

Synthesis for Antimicrobial Evaluation

Mhaske, Shelke, Raundal, and Jadhav (2014) synthesized a series of derivatives related to the compound for in vitro antibacterial activity evaluation. Their findings suggest moderate to good antimicrobial activity in these compounds (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Exploration of Anticancer and Antiangiogenic Effects

Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, and Rangappa (2010) investigated novel thioxothiazolidin-4-one derivatives, including this compound, for their potential in inhibiting tumor growth and tumor-induced angiogenesis in mice, indicating potential applications in cancer therapy (Chandrappa et al., 2010).

Antimycobacterial and Antifungal Applications

Sathe, Jaychandran, Sreenivasa, and Jagtap (2011) synthesized fluorinated benzothiazolo imidazole compounds, including derivatives of the mentioned compound, which showed promising antimicrobial activity, suggesting its potential in treating mycobacterial infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Design and Synthesis for Antipsychotic Activity

Gopi, Sastry, and Dhanaraju (2017) focused on designing and synthesizing novel azodye/Schiff base/Chalcone derivatives, including this compound, assessing their antipsychotic activity, indicating potential therapeutic uses in psychiatry (Gopi, Sastry, & Dhanaraju, 2017).

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS2/c1-11-3-4-13-16(12(11)2)20-18(25-13)22-9-7-21(8-10-22)17(23)14-5-6-15(19)24-14/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVOVIVGRFCHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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